Cas no 666740-59-6 (methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate)

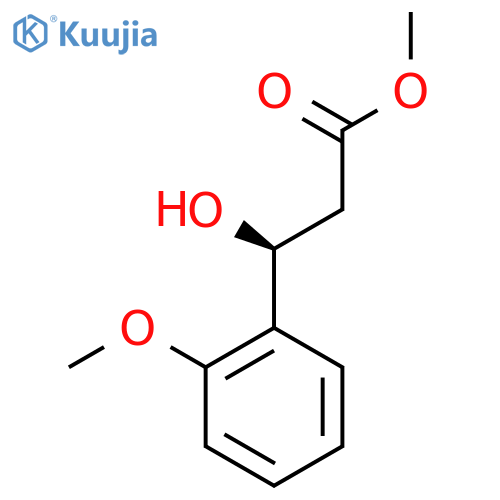

666740-59-6 structure

商品名:methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate

- 666740-59-6

- EN300-1834111

-

- インチ: 1S/C11H14O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9,12H,7H2,1-2H3/t9-/m0/s1

- InChIKey: ZVPONPNVNRCQHG-VIFPVBQESA-N

- ほほえんだ: O[C@@H](CC(=O)OC)C1C=CC=CC=1OC

計算された属性

- せいみつぶんしりょう: 210.08920892g/mol

- どういたいしつりょう: 210.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1834111-0.05g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 0.05g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1834111-2.5g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1834111-5.0g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1834111-10.0g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1834111-5g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 5g |

$4806.0 | 2023-09-19 | ||

| Enamine | EN300-1834111-0.1g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1834111-1.0g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1834111-0.5g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 0.5g |

$1591.0 | 2023-09-19 | ||

| Enamine | EN300-1834111-0.25g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 0.25g |

$1525.0 | 2023-09-19 | ||

| Enamine | EN300-1834111-10g |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate |

666740-59-6 | 10g |

$7128.0 | 2023-09-19 |

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

666740-59-6 (methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量